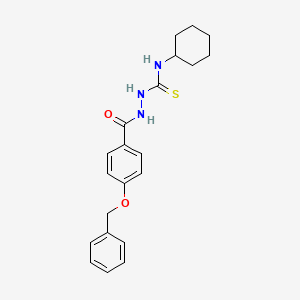

N-(((Cyclohexylamino)thioxomethyl)amino)(4-(phenylmethoxy)phenyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Formylation Techniques

Formyloxyacetoxyphenylmethane has been identified as a stable, water-tolerant N-formylating agent for amines, allowing the synthesis of a range of N-formamides under solvent-free conditions at room temperature. This method provides an efficient pathway to prepare N-formylanilines, N-formyl-α-amino acids, N-formylpeptides, and an isocyanide, demonstrating the versatility of formylating agents in organic synthesis (Chapman et al., 2017).

Synthesis of Substituted Benzamides and Quinazolinones

Research has shown the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones through a facile one-pot synthesis. This method involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions, highlighting the compound's utility in creating complex heterocyclic structures (Mohebat et al., 2015).

Advancements in N-Formylation Methods

A simple and convenient method for N-formylation of primary and secondary amines, including amino acids, utilizing formamide and sodium methoxide, has been developed. This reagent facilitates the one-pot conversion of compounds having amino esters to N-formyl amides, offering a moderate to excellent yield (Joseph et al., 2013).

Environmentally Friendly Dehydrating Reagents

Tetraethylorthosilicate (TEOS) has been used as a mild dehydrating reagent for the synthesis of N-formamides with formic acid, providing a low-cost and environmentally benign alternative. This method enables the formylation of various amino acid derivatives, including stereochemically labile ones, under mild conditions, showcasing the importance of green chemistry principles in organic synthesis (Nishikawa et al., 2017).

Electrochemical Synthesis Approaches

An innovative method for synthesizing formamides through electrochemical decarboxylative N-formylation of amines with glyoxylic acid has been introduced. This protocol highlights a broad functional group tolerance under ambient conditions, emphasizing the role of electrochemistry in facilitating organic syntheses (Lin & Huang, 2018).

Propiedades

IUPAC Name |

1-cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c25-20(23-24-21(27)22-18-9-5-2-6-10-18)17-11-13-19(14-12-17)26-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,23,25)(H2,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGIIYSLZMRCCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-fluorobenzo[d]oxazole](/img/structure/B2561754.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2561758.png)

![1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2561766.png)

![4-[3-[(Trifluoroacetyl)amino]propyl]benzenesulfonyl chloride](/img/structure/B2561769.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2561773.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2561777.png)